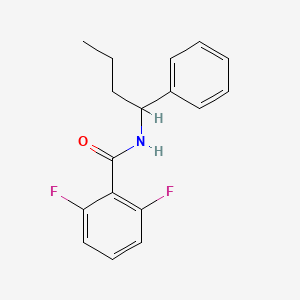

2,6-difluoro-N-(1-phenylbutyl)benzamide

Descripción

2,6-Difluoro-N-(1-phenylbutyl)benzamide is a benzamide derivative characterized by a 2,6-difluorobenzoyl group attached to an N-(1-phenylbutyl) substituent. The 2,6-difluorobenzamide scaffold is notable for its metabolic stability and ability to modulate protein-ligand interactions due to fluorine’s electronegativity and small atomic radius .

Propiedades

IUPAC Name |

2,6-difluoro-N-(1-phenylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO/c1-2-7-15(12-8-4-3-5-9-12)20-17(21)16-13(18)10-6-11-14(16)19/h3-6,8-11,15H,2,7H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWKQQRPOYVTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2,6-difluoro-N-(1-phenylbutyl)benzamide, highlighting structural variations, synthesis routes, and biological activities:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Pyrazole derivatives (GSK5503A, GSK-7975A): The 2-phenoxybenzyl or trifluoromethyl-hydroxybenzyl groups enhance CRAC channel selectivity by optimizing hydrophobic interactions with channel proteins . Nitrothiazole analog (Compound 11): The nitro group confers electron-withdrawing properties, improving antimicrobial potency via enhanced membrane penetration . RO2959: The thiazole-pyrazine moiety increases solubility and target affinity, critical for in vivo efficacy .

Synthetic Accessibility: Pyrazole-based analogs are typically synthesized via nucleophilic substitution (e.g., benzyl bromides reacting with pyrazole amines) . Heterocyclic hybrids (e.g., RO2959) require multi-step coupling and purification, often employing palladium catalysts or hydrogenolysis .

Pharmacokinetic Profiles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.